molecular formula C9H14N4 B037947 6-(Piperazin-1-YL)pyridin-3-amine CAS No. 119285-06-2

6-(Piperazin-1-YL)pyridin-3-amine

Cat. No.: B037947
CAS No.: 119285-06-2
M. Wt: 178.23 g/mol
InChI Key: MPEVPWUEDJNVHE-UHFFFAOYSA-N
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Description

Scientific Research Applications

6-(Piperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Research on “6-(Piperazin-1-YL)pyridin-3-amine” and related compounds could be a breakthrough in the search for novel, dual-acting compounds that can improve existing therapies . Further studies are needed to determine whether such ligands are more effective than single-selective drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyridin-3-amine typically involves the nucleophilic substitution reaction of 3-chloropyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridin-3-amine is not fully understood. its derivatives have been studied for their ability to inhibit specific enzymes and receptors. For example, some derivatives act as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a piperazine ring and a pyridine ring, which confer distinct chemical and biological properties. This dual functionality makes it a versatile building block in the synthesis of various pharmaceuticals and research compounds .

Properties

IUPAC Name

6-piperazin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEVPWUEDJNVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640512
Record name 6-(Piperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119285-06-2
Record name 6-(Piperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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